

Core Physicochemical & Structural Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloroethyl phenyl sulfide*

Cat. No.: B1346028

[Get Quote](#)

2-Chloroethyl phenyl sulfide (CEPS) is an organosulfur compound featuring a phenyl group attached to a 2-chloroethyl thioether moiety.^[1] This structure is fundamental to its reactivity, which mimics that of sulfur mustard without presenting the same level of acute toxicity, making it an invaluable tool for research.^{[2][3]}

Table 1: Key Physicochemical Properties of 2-Chloroethyl Phenyl Sulfide

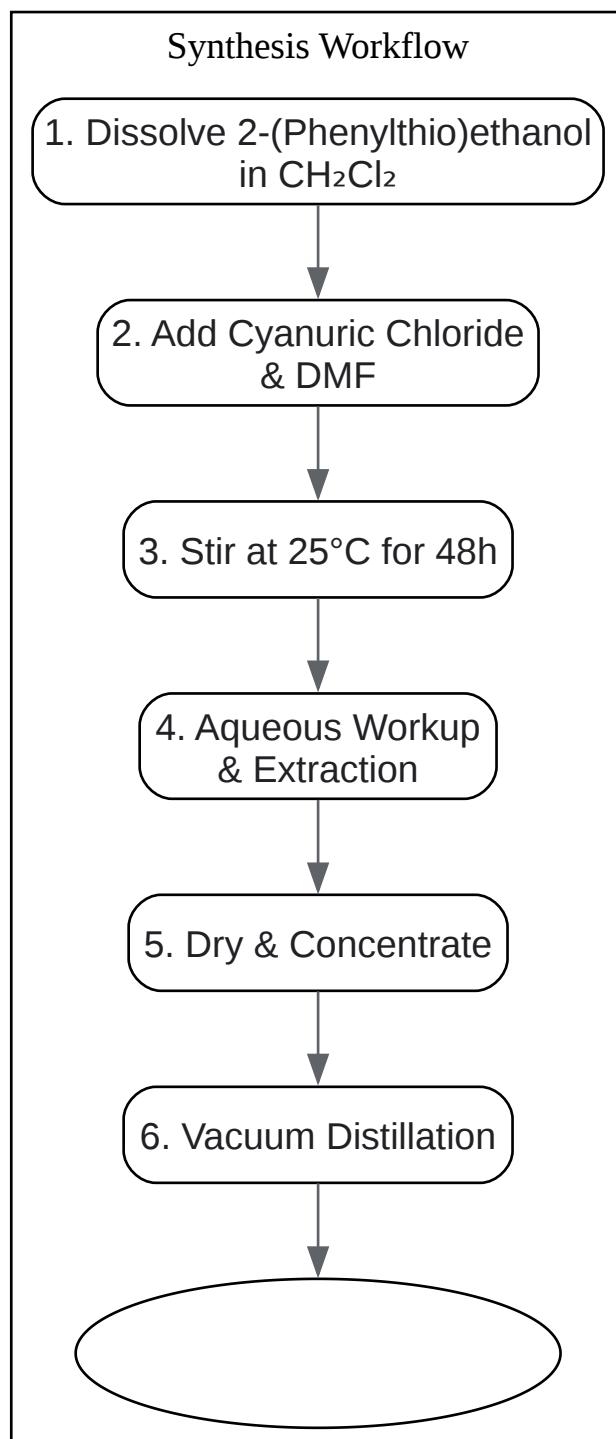
Property	Value	Source(s)
CAS Number	5535-49-9	[1]
Molecular Formula	C ₈ H ₉ ClS	[1]
Molecular Weight	172.67 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	90-91 °C @ 1 mmHg	[2]
Density	1.174 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.583	
Flash Point	104 °C (219.2 °F) - closed cup	
Solubility	Slightly soluble in water	[1]

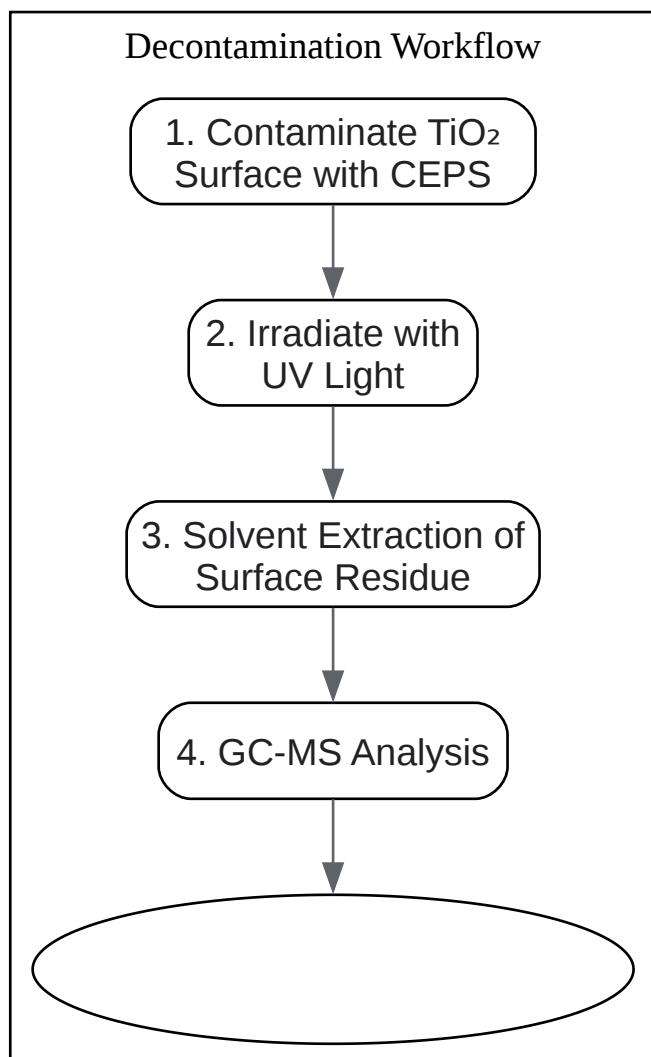
Synthesis of 2-Chloroethyl Phenyl Sulfide

CEPS is most commonly synthesized via the chlorination of its corresponding alcohol, 2-(phenylthio)ethanol. This method is favored for its high yield and purity. Another established route involves the nucleophilic substitution of a dichloroethane with thiophenol.

Protocol 2.1: Synthesis from 2-(Phenylthio)ethanol

This procedure details the conversion of 2-(phenylthio)ethanol to **2-chloroethyl phenyl sulfide** using 2,4,6-trichloro[5][6][7]triazine (cyanuric chloride) in the presence of N,N-dimethylformamide (DMF).[1] The reaction proceeds with a high yield, reported to be approximately 98%.^[1]


Materials:


- 2-(Phenylthio)ethanol
- 2,4,6-Trichloro[5][6][7]triazine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
- Purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Step-by-Step Methodology:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylthio)ethanol in dichloromethane (CH_2Cl_2).
- Reagent Addition: To the stirred solution, add 2,4,6-trichloro[5][6][7]triazine and a catalytic amount of DMF.
- Reaction Conditions: Allow the reaction to stir at room temperature (25°C) for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).^[1]

- Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation to yield pure **2-chloroethyl phenyl sulfide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2-Chloroethyl phenyl sulfide 98 5535-49-9 [sigmaaldrich.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 2-CHLOROETHYL PHENYL SULFIDE(5535-49-9) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Core Physicochemical & Structural Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346028#2-chloroethyl-phenyl-sulfide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com